Velnacrine maleate (HP 029, 1,2,3,4-tetrahydro-9-aminoacridin-1-ol-maleate) is a synthetic cholinesterase inhibitor originally developed by Hoechst-Roussel Pharmaceuticals Inc. []. It belongs to the class of 1,2,3,4-tetrahydro-9-aminoacridine derivatives []. While initially investigated as a potential therapeutic agent for Alzheimer's disease (AD) due to its ability to increase acetylcholine levels in the brain [], its applications extend to various scientific research areas, including studies on erythrocyte physiology, nitric oxide signaling, and microcirculation [, , ].
The synthesis of Velnacrine maleate involves several key steps, typically starting from readily available aminoacridine derivatives. A notable method includes the following:
The synthesis parameters include controlled temperature and pressure conditions to ensure optimal yield and purity of the final product. Specific reaction conditions may vary based on the desired scale and purity requirements.
Velnacrine maleate has a complex molecular structure characterized by its acridine backbone. The molecular formula is , and it features the following structural characteristics:
The three-dimensional conformation of Velnacrine maleate plays a critical role in its interaction with target enzymes.
Velnacrine maleate participates in several chemical reactions, primarily involving:
These reactions are significant for understanding both the therapeutic effects and potential side effects associated with Velnacrine maleate.
Velnacrine maleate acts primarily as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Velnacrine maleate increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission.
Velnacrine maleate possesses several notable physical and chemical properties:
These properties influence its formulation and delivery as a pharmaceutical agent.
Velnacrine maleate has been primarily studied for its potential applications in treating Alzheimer's disease. Key applications include:
Velnacrine maleate emerged during the late 20th century as part of a concerted scientific effort to develop effective acetylcholinesterase inhibitors for neurodegenerative disorders. This investigational compound originated from systematic molecular modifications of tacrine (9-amino-1,2,3,4-tetrahydroacridine), one of the earliest acridine derivatives investigated for Alzheimer disease treatment. Researchers at Hoechst-Roussel Pharmaceuticals identified velnacrine (initially coded HP-029) as a hydroxylated metabolite of tacrine with potentially superior pharmacological properties [7]. The strategic introduction of a hydroxyl group at the C1 position of the acridine tetrahydro ring system represented a significant structural advancement aimed at enhancing cholinesterase inhibition while modifying the compound's metabolic profile [6]. This development period coincided with growing recognition of the cholinergic hypothesis of cognitive decline, which posited that enhancing acetylcholine neurotransmission could ameliorate cognitive deficits in dementia disorders [2] . Early preclinical investigations demonstrated that velnacrine exhibited a longer duration of action than physostigmine, another cholinesterase inhibitor under investigation at the time, positioning it as a promising candidate for clinical development [1].
Velnacrine maleate is chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate with a molecular formula of C₁₇H₁₈N₂O₅ and molecular weight of 330.34 g/mol [4] [6]. The compound exists as a crystalline solid typically formed from methanol and ethyl acetate solutions, with a melting point range of 171-173°C [7]. Its structural framework comprises a planar tricyclic acridine nucleus fused with a partially saturated ring containing a hydroxyl substituent at position C1, creating a chiral center [6]. The maleate salt formulation significantly enhances water solubility compared to the free base form, facilitating oral bioavailability [4]. Velnacrine's structural distinction from tacrine lies specifically in the C1 hydroxylation, which profoundly influences its electronic distribution, molecular polarity, and binding characteristics to acetylcholinesterase [6] [7]. Spectroscopic analysis reveals characteristic absorption patterns in the ultraviolet-visible range attributable to the extended π-conjugation system of the acridine chromophore [4].
Table 1: Structural Comparison of Velnacrine and Tacrine
Property | Velnacrine | Tacrine |
---|---|---|
IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol | 1,2,3,4-tetrahydroacridin-9-amine |
Molecular Formula | C₁₃H₁₄N₂O (free base) | C₁₃H₁₄N₂ |
Key Substituent | Hydroxyl group at C1 position | Unsubstituted tetrahydro ring |
Crystallization | Methanol/ethyl acetate | Ethanol/water |
Melting Point | 171-173°C (maleate salt) | 183-184°C (hydrochloride salt) |
The therapeutic development of velnacrine maleate was fundamentally grounded in the well-established cholinergic deficit hypothesis of Alzheimer disease pathology. Neurochemical investigations consistently demonstrated reductions in cortical choline acetyltransferase activity, decreased acetylcholine synthesis, and degeneration of cholinergic neurons in the basal forebrain nuclei of Alzheimer disease patients [2] . As an orally active, centrally penetrant acetylcholinesterase inhibitor, velnacrine was designed to counteract this neurochemical deficit by inhibiting synaptic acetylcholine hydrolysis, thereby increasing neurotransmitter availability at both muscarinic and nicotinic receptors [4] . This mechanism represented a rational symptomatic approach to ameliorating the mnemonic dysfunction characteristic of Alzheimer disease and related dementias. Preclinical evidence further suggested that cholinesterase inhibition might confer additional benefits beyond symptomatic treatment, potentially influencing disease progression through effects on amyloid precursor protein processing and neuroprotective mechanisms [2] . The scientific premise posited that enhancing cholinergic neurotransmission would specifically improve attention, learning, and memory functions known to be critically dependent on intact cholinergic systems [1] [5].
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2